molecular formula C26H24N2O2 B5036567 2-methoxy-N-[2-(3-phenylprop-2-ynyl)-3,4-dihydro-1H-isoquinolin-7-yl]benzamide

2-methoxy-N-[2-(3-phenylprop-2-ynyl)-3,4-dihydro-1H-isoquinolin-7-yl]benzamide

Cat. No.: B5036567
M. Wt: 396.5 g/mol
InChI Key: IXRJJXRMPTUDQX-UHFFFAOYSA-N
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Description

2-methoxy-N-[2-(3-phenylprop-2-ynyl)-3,4-dihydro-1H-isoquinolin-7-yl]benzamide is a complex organic compound that features a benzamide core linked to an isoquinoline derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-N-[2-(3-phenylprop-2-ynyl)-3,4-dihydro-1H-isoquinolin-7-yl]benzamide typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the Isoquinoline Core: This can be achieved through the Pictet-Spengler reaction, where a β-phenylethylamine derivative reacts with an aldehyde under acidic conditions to form the isoquinoline ring.

    Alkyne Addition:

    Benzamide Formation: The final step involves the coupling of the isoquinoline derivative with 2-methoxybenzoic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the amide bond.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for the Pictet-Spengler reaction and Sonogashira coupling to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-N-[2-(3-phenylprop-2-ynyl)-3,4-dihydro-1H-isoquinolin-7-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.

    Reduction: The alkyne group can be reduced to an alkene or alkane using hydrogenation reactions.

    Substitution: The benzamide moiety can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst is commonly employed.

    Substitution: Nitration can be achieved using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products

    Oxidation: Formation of 2-hydroxy-N-[2-(3-phenylprop-2-ynyl)-3,4-dihydro-1H-isoquinolin-7-yl]benzamide.

    Reduction: Formation of 2-methoxy-N-[2-(3-phenylprop-2-enyl)-3,4-dihydro-1H-isoquinolin-7-yl]benzamide.

    Substitution: Formation of nitro or halogenated derivatives of the benzamide.

Scientific Research Applications

2-methoxy-N-[2-(3-phenylprop-2-ynyl)-3,4-dihydro-1H-isoquinolin-7-yl]benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-methoxy-N-[2-(3-phenylprop-2-ynyl)-3,4-dihydro-1H-isoquinolin-7-yl]benzamide involves its interaction with specific molecular targets. It may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-methoxy-N-[2-(3-phenylprop-2-ynyl)-3,4-dihydro-1H-isoquinolin-6-yl]benzamide
  • 2-methoxy-N-[2-(3-phenylprop-2-ynyl)-3,4-dihydro-1H-isoquinolin-8-yl]benzamide

Uniqueness

The unique structural features of 2-methoxy-N-[2-(3-phenylprop-2-ynyl)-3,4-dihydro-1H-isoquinolin-7-yl]benzamide, such as the specific positioning of the methoxy and phenylprop-2-ynyl groups, contribute to its distinct chemical and biological properties. These differences can influence its binding affinity, selectivity, and overall efficacy in various applications.

Properties

IUPAC Name

2-methoxy-N-[2-(3-phenylprop-2-ynyl)-3,4-dihydro-1H-isoquinolin-7-yl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N2O2/c1-30-25-12-6-5-11-24(25)26(29)27-23-14-13-21-15-17-28(19-22(21)18-23)16-7-10-20-8-3-2-4-9-20/h2-6,8-9,11-14,18H,15-17,19H2,1H3,(H,27,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXRJJXRMPTUDQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NC2=CC3=C(CCN(C3)CC#CC4=CC=CC=C4)C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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